molecular formula C₄₇H₇₆O₁₈ B1141298 粗皂角苷 VI CAS No. 39524-08-8

粗皂角苷 VI

货号 B1141298
CAS 编号: 39524-08-8
分子量: 929.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asperosaponin VI (ASA VI) is a bioactive triterpenoid saponin extracted from the root of Dipsacus asper Wall . It has been found to have a wide range of biological and pharmacological activities .


Synthesis Analysis

The biosynthesis of Asperosaponin VI has been studied at the levels of metabolite and transcript during root development . The content of Asperosaponin VI was significantly accumulated in two-leaf stage roots, and the spatial distribution of Asperosaponin VI was localized in the xylem .


Molecular Structure Analysis

Asperosaponin VI has a molecular formula of C47H76O18 and a molecular weight of 929.1 g/mol . It is a triterpenoid saponin, a trisaccharide derivative, a pentacyclic triterpenoid, and a carboxylic ester .


Chemical Reactions Analysis

Asperosaponin VI has been found to promote angiogenesis and accelerate wound healing in rats via up-regulating HIF-1α/VEGF signaling . Furthermore, it has been associated with the biosynthesis of α-linolenic acid metabolism, jasmonic acid (JA) biosynthesis, JA signal transduction, sesquiterpenoid and triterpenoid biosynthesis, and terpenoid backbone biosynthesis .


Physical And Chemical Properties Analysis

Asperosaponin VI is a triterpene saponin found in the Dipsacus asper plant . It has a role as an apoptosis inducer, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent, a bone density conservation agent, a neuroprotective agent, and an antilipemic drug .

科学研究应用

Biopharmaceutical Enhancement

Scientific Field

Nanomedicine and Drug Delivery Application Summary: Asperosaponin VI (ASP VI) has been investigated for its potential to improve biopharmaceutical properties, particularly in enhancing gastrointestinal permeability and oral bioavailability . Methods: Researchers utilized dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize the phase state changes in gastrointestinal fluids. UPLC-Q-TOF-MS was employed to analyze the composition of phase components and the exposure of nanomicelles in vivo. Molecular dynamics simulation (MDS) was applied to elucidate the self-assembly mechanism of ASP VI in the gastrointestinal environment . Results: The study demonstrated that ASP VI could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC), which promoted gastrointestinal absorption and permeability, thus improving the biopharmacological characteristics of ASP VI .

Antidepressant Effects

Scientific Field

Neuropharmacology Application Summary: Asperosaponin VI has shown potential as an antidepressant, influencing the neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway . Methods: Mice exposed to chronic mild stress (CMS) were treated with Asperosaponin VI. Depression-like behaviors were assessed using the forced swimming test (FST), sucrose preference test (SPT), and tail suspension test (TST). Immunofluorescence staining, real-time quantitative PCR, and enzyme-linked immunosorbent assays were used to evaluate microglial phenotypes . Results: The compound ameliorated depression-like behaviors in CMS mice, inducing a switch from a pro-inflammatory to a neuroprotective microglial phenotype in the hippocampus. It also reversed the reduced expression levels of PPAR-γ and phosphorylated PPAR-γ caused by CMS .

Osteogenesis Promotion

Scientific Field

Orthopedics and Bone Biology Application Summary: Asperosaponin VI has been found to increase bone morphogenetic protein 2 (BMP2) levels and induce differentiation of preosteoblasts, suggesting a role in promoting osteogenesis . Methods: The compound’s effects were studied in MC3T3-E1 mouse preosteoblasts, with concentration-dependent responses observed. In vitro assays were conducted to assess osteoclast formation and joint inflammation in a mouse model of collagen-induced arthritis . Results: Asperosaponin VI increased BMP2 levels and induced differentiation in a concentration-dependent manner. It also inhibited osteoclast formation and reduced joint inflammation and bone loss when administered at specific doses .

Anti-Osteoporosis Activity

Scientific Field

Pharmacology Application Summary: Research has indicated that Asperosaponin VI possesses strong anti-osteoporosis effects, protecting cells and aiding in the treatment of acute myocardial infarction . Methods: Pharmacokinetic studies were conducted to understand the active compounds’ effects on various biological activities, including cell protection and treatment of acute conditions . Results: Asperosaponin VI was confirmed to have a significant impact on anti-osteoporosis, offering cellular protection and contributing to the recovery process in acute myocardial infarction cases .

Angiogenesis and Wound Healing

Scientific Field

Vascular Biology and Regenerative Medicine Application Summary: The compound has been shown to promote angiogenesis and accelerate wound healing, acting through the HIF-1α/VEGF pathway . Methods: In vitro studies with human umbilical vein endothelial cells (HUVECs) were performed to evaluate the effects of Asperosaponin VI on angiogenesis. The compound’s influence on vascularization in regenerated tissue and wound healing in vivo was also assessed . Results: Asperosaponin VI effectively enhanced vascularization in regenerated tissue and facilitated wound healing, revealing its potential as a therapeutic agent for vessel injury-related wounds .

Anti-Inflammatory and Analgesic Effects

Scientific Field

Immunopharmacology Application Summary: Asperosaponin VI has been reported to exhibit anti-inflammatory and analgesic properties, reducing vascular permeability and increasing pain threshold in animal models . Methods: The compound’s effects were tested in mice using acetic acid-induced vascular permeability assays and hot plate tests to measure pain threshold . Results: At specific doses, Asperosaponin VI reduced vascular permeability and increased latency to paw withdrawal in the hot plate test, indicating its potential as an anti-inflammatory and analgesic agent .

Each of these applications showcases the diverse and promising potential of Asperosaponin VI in various scientific fields. The detailed methods and significant results highlight the compound’s capacity to contribute meaningfully to scientific research and therapeutic development.

Cardiovascular Protection

Scientific Field

Cardiovascular Pharmacology Application Summary: Asperosaponin VI has been associated with cardiovascular protection, particularly in the context of acute myocardial infarction. It is believed to offer cellular protection and aid in recovery . Methods: Pharmacokinetic studies were conducted to understand the compound’s effects on biological activities related to cell protection and treatment of acute conditions like myocardial infarction . Results: The studies confirmed Asperosaponin VI’s significant impact on cardiovascular protection, suggesting its potential use in therapeutic interventions for acute myocardial infarction .

Metabolic Disease Management

Scientific Field

Metabolic Disorders Application Summary: Asperosaponin VI has shown beneficial effects on metabolic diseases such as bone loss, obesity, and atherosclerosis, indicating its potential as a supplement for prevention and treatment . Methods: The compound’s implications were explored through various in vivo and in vitro studies, assessing its effects on metabolic pathways and disease markers . Results: The research indicated that Asperosaponin VI could be developed as an alternative supplement, demonstrating efficacy in preventing and treating metabolic diseases like bone loss, obesity, and atherosclerosis .

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXMHCQWYVXTE-HMRSNRLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperosaponin VI

CAS RN

39524-08-8
Record name Asperosaponin VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39524-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
572
Citations
F Chen, Q Liang, L Mao, Y Yin, L Zhang, C Li, C Liu - Bioactive Materials, 2022 - Elsevier
… In this study, we first systematically investigated the roles of Chinese medicine Asperosaponin VI (ASP VI) on osteogenic mineralization of BMSCs and osteoclastogenesis of BMMs, and …
Number of citations: 17 www.sciencedirect.com
C Wang, Y Lou, M Tong, L Zhang, Z Zhang… - Acta Pharmacologica …, 2018 - nature.com
… In this study, we investigated the effects of Asperosaponin VI (ASA VI) isolated from a traditional Chinese medicine, the root of Dipsacus asper Wall, in promoting angiogenesis, as well …
Number of citations: 48 www.nature.com
X Jiang, S Yi, Q Liu, D Su, L Li… - Journal of …, 2022 - jneuroinflammation.biomedcentral …
… Mice were exposed to CMS for 3 weeks followed by asperosaponin VI (40 mg/kg) or … in the effects of asperosaponin VI. Blockade of PPAR-γ in asperosaponin VI-treated primary …
C Li, J Tian, G Li, W Jiang, Y Xing, J Hou, H Zhu… - European journal of …, 2010 - Elsevier
… of Asperosaponin VI on hypoxia-induced cytotoxicity in cardiomyocytes. A: Chemical structure of Asperosaponin VI; B… ; C: Effect of Asperosaponin VI on hypoxia-induced cardiomyocytes …
Number of citations: 57 www.sciencedirect.com
K Liu, Y Liu, Y Xu, KS Nandakumar, H Tan, C He… - Phytomedicine, 2019 - Elsevier
Background Bone destructive diseases like rheumatoid arthritis (RA), osteoporosis and bone metastatic tumors are mainly mediated by over-activated osteoclasts. Asperosaponin VI (…
Number of citations: 23 www.sciencedirect.com
X Ding, W Li, D Chen, C Zhang, L Wang, H Zhang… - Regenerative …, 2019 - Elsevier
… However little is revealed about the effect of the herbal medicine Asperosaponin VI (ASA VI) on ADSCs differentiation. In our study, we isolated and identified ADSCs from rats. We …
Number of citations: 22 www.sciencedirect.com
K Li, L Ding, ZL Yang, EH Liu, LW Qi… - Biomedical …, 2010 - Wiley Online Library
… The calibration curve was constructed by plotting the peak-area ratios of asperosaponin VI to the IS vs the concentrations of asperosaponin VI, using weighted least squares linear …
Y Niu, Y Li, H Huang, X Kong, R Zhang… - Phytotherapy …, 2011 - Wiley Online Library
… It has been reported that asperosaponin VI (ASA VI) (3-O-[A- l-rhamnopyranosyl (1 → 2)-a- l-α-binopranosyl] hederagenin) provided a significant cardio-protective effect against acute …
Number of citations: 104 onlinelibrary.wiley.com
K Ke, Q Li, X Yang, Z Xie, Y Wang, J Shi, L Chi, W Xu… - Scientific Reports, 2016 - nature.com
Asperosaponin VI (ASA VI), a natural compound isolated from the well-known traditional Chinese herb Radix Dipsaci, has an important role in promoting osteoblast formation. However, …
Number of citations: 50 www.nature.com
J Zhang, S Yi, C Xiao, Y Li, C Liu, W Jiang… - Saudi Journal of …, 2020 - Elsevier
… Here, we examined the effects of asperosaponin VI (ASA VI) on LPS-activated primary microglia. Microglia were isolated from mice and pretreated with different doses of ASA VI, …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。